REACTION_SMILES
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[C:1]([CH:2]=[O:3])(=[O:4])[OH:5].[CH2:6]1[O:7][c:8]2[cH:9][c:10]([C:15]([CH3:16])=[O:17])[cH:11][cH:12][c:13]2[O:14]1.[OH2:18]>>[C:1]([CH:2]([OH:3])[CH2:16][C:15]([c:10]1[cH:9][c:8]2[c:13]([cH:12][cH:11]1)[O:14][CH2:6][O:7]2)=[O:17])(=[O:4])[OH:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(CC(O)C(=O)O)c1ccc2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |